5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

Beschreibung

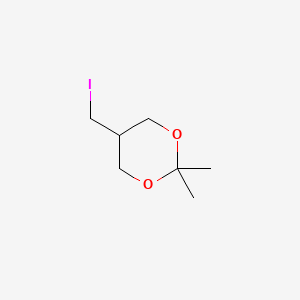

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(iodomethyl)-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMABXOQAFQJFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)CI)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

Topic: Chemical structure and properties of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane Content Type: In-depth technical guide.

Advanced Building Block for Lipid Nanoparticle & Drug Delivery Systems

Executive Summary

5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (CAS: 97827-17-3) is a specialized heterocyclic electrophile acting as a critical intermediate in the synthesis of functionalized lipids, specifically for Lipid Nanoparticle (LNP) delivery systems. By masking a 1,3-diol moiety within a stable acetonide ring while presenting a highly reactive primary iodide, this molecule allows researchers to modularly attach hydrophilic "head groups" to hydrophobic tails. Upon acid-catalyzed deprotection, it reveals a glycerol-mimetic structure essential for biocompatibility and hydrogen bonding in mRNA delivery vehicles.

Physicochemical Profile & Molecular Architecture

The molecule consists of a six-membered 1,3-dioxane ring constrained in a chair conformation.[1] The 2,2-dimethyl substitution (acetonide) locks the oxygen atoms, protecting them from nucleophilic attack and basic conditions, while the 5-iodomethyl group provides a "spring-loaded" electrophilic site for

Table 1: Key Chemical Properties

| Property | Data |

| CAS Number | 97827-17-3 |

| IUPAC Name | 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane |

| Molecular Formula | |

| Molecular Weight | 256.08 g/mol |

| Physical State | White to off-white solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |

| Stability | Light-sensitive (iodide oxidation); Acid-labile (acetonide hydrolysis) |

| Reactivity | High reactivity toward amines, phosphines, and thiolates via |

Synthetic Methodology: The Appel Protocol

While various routes exist, the most robust laboratory-scale synthesis proceeds via the iodination of (2,2-dimethyl-1,3-dioxan-5-yl)methanol using the Appel reaction. This method avoids strong acids that would prematurely cleave the acetonide ring.

Precursor Sourcing[5]

-

Starting Material: (2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS: 4728-12-5).[2]

-

Origin: Often derived from the reduction of diethyl malonate followed by acetonide protection, or from the hydrogenation of 2,2-dimethyl-5-methylene-1,3-dioxane.

Detailed Experimental Protocol

Objective: Conversion of primary alcohol to primary iodide under neutral conditions.

Reagents:

-

Substrate: (2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq)

-

Triphenylphosphine (

) (1.2 eq) -

Imidazole (1.5 eq)

-

Iodine (

) (1.2 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with

and Imidazole. Dissolve in anhydrous DCM under -

Iodine Addition: Cool the solution to 0°C. Add Iodine portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the

adduct forms. -

Substrate Addition: Add the alcohol substrate dissolved in minimal DCM dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The iodide product typically has a higher

than the alcohol. -

Quench: Dilute with hexanes (precipitates triphenylphosphine oxide). Filter through a celite pad.

-

Workup: Wash the filtrate with saturated

(to remove excess iodine) and brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expert Insight: The use of Imidazole acts as a proton scavenger, preventing the formation of HI which could degrade the acid-sensitive acetonide ring during the reaction.

Reaction Mechanism Visualization

Figure 1: Mechanistic pathway of the Appel reaction converting the hydroxymethyl precursor to the iodomethyl target while preserving the cyclic acetal.

Application Frontiers: Lipid Nanoparticles (LNPs)

The primary utility of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane lies in its role as a masked hydrophilic head group . In the development of ionizable lipids for RNA delivery (e.g., COVID-19 mRNA vaccines), the balance between the hydrophobic tail and the hydrophilic head is critical for endosomal escape.

Mechanistic Role in Lipid Synthesis

-

Alkylation: The iodide reacts with a secondary amine (the "core" of the lipid) to attach the dioxane ring.

-

Deprotection: Once the lipid tail is assembled, the acetonide is removed using mild acid (e.g., dilute HCl in MeOH).

-

Result: This generates a dihydroxy-alkyl tail (a serinol or glycerol-like motif) which increases the hydrogen-bonding capacity of the lipid head, improving hydration and stability of the LNP surface.

Synthesis Workflow: Ionizable Lipid Construction

Figure 2: Strategic use of the iodomethyl-dioxane scaffold to install a dihydroxy headgroup on an ionizable lipid.

Handling, Safety, and Stability (E-E-A-T)

As a Senior Application Scientist, I emphasize that the stability of this compound is binary: robust in base, fragile in acid.

-

Storage: Must be stored at 2–8°C in the dark. Iodides are prone to homolytic cleavage by light, liberating free iodine (

) which turns the solid brown/purple. -

Handling: Use standard PPE. The compound is an alkylating agent; avoid inhalation or skin contact.

-

Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) in the presence of Lewis acids, as this may trigger transacetalization or deprotection.

-

Quality Control: Check purity via

-NMR. The appearance of aldehyde peaks indicates acetonide hydrolysis.

References

-

Sigma-Aldrich. 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane Product Sheet. Retrieved from (Note: Representative link for sourcing).

-

PubChem. Compound Summary: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane. National Library of Medicine. Retrieved from .

- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.

- Maier, M. A., et al. "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 2013. (Context for lipid headgroup design).

Sources

5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane , a specialized electrophilic building block used in the synthesis of complex lipids, amino acids, and nucleoside analogs.

Abstract

5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (CAS 97827-17-3 ) is a protected three-carbon synthon featuring a reactive primary iodide and a masked 1,3-diol.[1][2] Its 1,3-dioxane ring, stabilized by a gem-dimethyl (acetonide) group, offers superior thermodynamic stability compared to its 5-membered dioxolane counterparts (e.g., solketal derivatives), making it the reagent of choice for introducing the 2-(hydroxymethyl)-1,3-propanediol backbone into acid-sensitive targets. This guide explores its physiochemical profile, mechanistic synthesis via the Appel reaction, and its critical role in constructing non-natural amino acids and ether lipids.

Part 1: Chemical Identity & Physiochemical Profile

This compound acts as a "linchpin" reagent, allowing the attachment of a hydrophilic glycerol-like mimic to a nucleophilic core while maintaining orthogonality through the acetonide protecting group.

Identifiers & Properties[4][5]

| Property | Specification |

| Chemical Name | 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane |

| CAS Number | 97827-17-3 |

| Molecular Formula | C₇H₁₃IO₂ |

| Molecular Weight | 256.08 g/mol |

| MDL Number | MFCD20486833 |

| InChI Key | ZMABXOQAFQJFHK-UHFFFAOYSA-N |

| Appearance | White to off-white solid or colorless oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Acetone, Ethyl Acetate; Insoluble in water |

| Storage | 2–8°C (Refrigerator); Light sensitive (protect from photolysis) |

Structural Analysis

Unlike the common "solketal" (2,2-dimethyl-1,3-dioxolane-4-methanol), which forms a strained 5-membered ring, this compound features a 6-membered 1,3-dioxane ring .

-

Conformation: The dioxane ring typically adopts a chair conformation.[3] The bulky iodomethyl group at position 5 prefers the equatorial orientation to minimize 1,3-diaxial interactions, though the acetonide methyls introduce steric compression that can influence reactivity.

-

Reactivity: The primary iodide is a soft electrophile, highly reactive toward Sₙ2 displacement by thiolates, amines, and stabilized carbanions, yet the acetal linkage remains stable under basic and nucleophilic conditions.

Part 2: Synthetic Routes & Mechanistic Insight

The synthesis of 5-(iodomethyl)-2,2-dimethyl-1,3-dioxane requires careful handling to prevent acid-catalyzed hydrolysis of the acetal or elimination of the iodide. The preferred route proceeds from 2-(hydroxymethyl)-1,3-propanediol (also known as tris(hydroxymethyl)methane derivatives).

Synthesis Workflow

The synthesis involves two key phases:

-

Thermodynamic Protection: Cyclization of the triol with acetone to form the 1,3-dioxane alcohol.

-

Deoxyiodination: Conversion of the remaining primary alcohol to the iodide.

Mechanistic Diagram (DOT)

The following diagram illustrates the conversion logic, highlighting the choice of the Appel reaction to maintain neutral conditions.

Caption: Synthesis via thermodynamic acetalization followed by neutral Appel iodination to preserve the acid-sensitive ring.

Critical Reaction Parameters

-

Step 1 (Protection): The formation of the 6-membered dioxane is thermodynamically favored over the 7-membered ring or polymerization. Water removal (Dean-Stark or molecular sieves) is essential to drive the equilibrium.

-

Step 2 (Iodination):

-

Avoid: HI or NaI/H₂SO₄. Strong acids will hydrolyze the acetonide immediately.

-

Preferred:Appel Reaction (PPh₃, I₂, Imidazole) or Finkelstein Reaction (Mesylate formation followed by NaI in acetone). The Appel reaction is superior as it is "one-pot" from the alcohol and operates at neutral pH.

-

Part 3: Applications in Medicinal Chemistry

This compound is a specialized "masking" agent used to introduce a diol functionality that can be revealed late in a synthetic sequence.

Non-Natural Amino Acid Synthesis

Researchers use this building block to synthesize 5,5'-dihydroxyleucine and other gamma-substituted amino acids. The iodide alkylates a glycine equivalent (e.g., Schiff base of glycine ethyl ester).

-

Mechanism: The stabilized carbanion of the glycine scaffold attacks the iodomethyl group via Sₙ2.

-

Outcome: Subsequent hydrolysis reveals the amino acid with a protected diol side chain.

Lipid & Peptidomimetic Engineering

In lipid research, the 1,3-dioxane motif mimics the glycerol backbone.

-

Ether Lipids: Reaction with long-chain alkoxides creates ether-linked lipid analogs resistant to phospholipases.

-

Cationic Lipids: Used to attach hydrophilic headgroups in the synthesis of lipids for mRNA delivery (LNPs).

Application Workflow (DOT)

Caption: Divergent synthesis pathways for amino acid analogs and lipid mimetics using the iodide as a linchpin.

Part 4: Experimental Protocols

Preparation of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

Note: This protocol assumes starting from the alcohol precursor, (2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Reagents:

-

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq)[4]

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Imidazole (1.5 eq)

-

Iodine (I₂) (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve PPh₃ (1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM (0.2 M concentration relative to alcohol). Cool to 0°C in an ice bath.

-

Iodine Addition: Add Iodine (1.2 eq) portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the active phosphonium species forms. Stir for 15 minutes at 0°C.

-

Substrate Addition: Add the alcohol (1.0 eq) dissolved in a minimum amount of DCM dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually has a higher R_f than the alcohol.

-

Workup:

-

Dilute with Hexanes (precipitates triphenylphosphine oxide).

-

Filter through a pad of celite or silica.

-

Wash the filtrate with saturated Na₂S₂O₃ (to remove excess iodine) and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography on silica gel (Eluent: 5–10% EtOAc in Hexanes).

-

Note: The product is somewhat volatile; avoid prolonged high-vacuum exposure.

-

Self-Validating Check:

-

¹H NMR (CDCl₃): Look for the disappearance of the CH₂-OH signal (~3.6 ppm) and the appearance of the CH₂-I doublet/singlet (typically ~3.2–3.4 ppm). The gem-dimethyl groups should appear as two singlets near 1.4 ppm.

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Alkylating Agent: As a primary iodide, this compound is a potent alkylating agent. Double-gloving (Nitrile) and use of a fume hood are mandatory to prevent DNA modification risks.

-

Stability: The acetonide is acid-labile. Do not store near acidic vapors (e.g., HCl, Acetic Acid). Store in a tightly sealed vial at 4°C.

-

Disposal: Quench excess alkylating agent with a nucleophile (e.g., aqueous thiosulfate or dilute ammonia) before disposal into halogenated waste streams.

References

-

Sigma-Aldrich. 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane Product Sheet. Retrieved from

-

Dubois, J., et al. (1991).[5][6][7] Synthesis of 5,5′-dihydroxyleucine and 4-fluoro 5,5′-dihydroxyleucine. Tetrahedron, 47(6), 1001-1012. (Describes the use of the title compound in amino acid synthesis).

-

PubChem. 2,2-Dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane (Precursor Analog Data). Retrieved from

-

GuideChem. CAS 97827-17-3 Suppliers and Data. Retrieved from [2]

-

Chemical Book. 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane Basic Information. Retrieved from

Sources

- 1. 97827-17-3|5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 2,2-Dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane | C8H16O4 | CID 373708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Solvation Thermodynamics and Handling of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

This guide functions as an operational whitepaper for the handling, solvation, and stability management of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (often referred to as Solketal Iodide).

Executive Summary

5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane is a critical electrophilic building block derived from glycerol and acetone (Solketal). It serves as a masked glycerol equivalent in the synthesis of lipids, nucleoside analogs, and chiral surfactants.

Its utility is defined by two opposing functional behaviors:

-

The Acetonide (2,2-dimethyl-1,3-dioxane): A robust protecting group under basic/neutral conditions but highly labile to acidic hydrolysis.

-

The Primary Alkyl Iodide: A reactive electrophile susceptible to nucleophilic substitution (

) and radical formation upon light exposure.

This guide provides the solubility data and handling protocols necessary to balance these reactivities during processing.

Physicochemical Profile & Solubility Data

Structural Determinants of Solubility

The molecule exhibits a lipophilic-amphiphilic character.

-

Lipophilicity: The gem-dimethyl groups and the iodine atom (highly polarizable, large Van der Waals radius) drive solubility in non-polar organic solvents.

-

Polarity: The 1,3-dioxane ether linkages provide moderate dipole moments, allowing solubility in polar aprotic solvents.

-

Hydrogen Bonding: It acts as a weak H-bond acceptor (ethers) but lacks H-bond donors, resulting in negligible water solubility .

Empirical Solubility Matrix

The following data categorizes solvent compatibility based on synthetic utility and thermodynamic interaction.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Primary Extraction Solvent. Excellent for solubilizing the target while rejecting aqueous salts. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Reaction Media. Ethyl Acetate is the standard solvent for silica gel chromatography (eluting usually in 5-20% EtOAc/Hexane). |

| Aromatic | Toluene, Benzene | High | High-Temp Synthesis. Used for reflux reactions (e.g., Finkelstein reaction) where higher boiling points are required. |

| Aliphatic | Hexanes, Pentane, Heptane | Moderate to High | Purification. The compound is soluble enough for column loading but can be crystallized from cold hexanes if high purity is achieved. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Caution Required. Soluble, but protic solvents can facilitate trans-acetalization or hydrolysis if trace acid is present. |

| Aqueous | Water, Brine | Insoluble | Wash Medium. The compound partitions >99% into the organic phase during aqueous workup. |

Solvation Thermodynamics (Mechanism)

-

Enthalpy of Mixing (

): Exothermic interactions with DCM and Chloroform are driven by the polarizability of the iodine atom interacting with the dipole of the chlorinated solvent. -

Entropy (

): High entropy gain in non-structured solvents (Hexane, Toluene) favors dissolution.

Operational Stability & Solvent Compatibility

The choice of solvent is not merely about dissolution; it is about preventing degradation.

Acid Sensitivity (The Acetonide Trap)

The 2,2-dimethyl-1,3-dioxane ring is kinetically stable in base (e.g., NaOH,

-

Risk: Using unbuffered

(which often contains trace HCl) for NMR can lead to acetonide hydrolysis, yielding the diol and acetone. -

Mitigation: Always filter chlorinated solvents through basic alumina or add traces of

if storing the compound in solution.

Photolytic Instability (The Iodide Trap)

The C-I bond is weak (~50 kcal/mol). Exposure to UV/visible light in solution generates iodine radicals (

-

Indicator: Solution turns yellow/brown over time.

-

Solvent Effect: Ethers (THF, Diethyl ether) can propagate radical chains, accelerating decomposition.

-

Mitigation: Store solutions in amber glass; use Copper metal stabilizer if storing in ether for extended periods.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Since batch-specific purity affects saturation points, use this self-validating protocol for exact mg/mL data.

-

Preparation: Weigh 100 mg of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane into a tared 4 mL vial.

-

Addition: Add the target solvent in 50

aliquots at -

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) where the solid/oil completely disappears and the solution is clear. -

Calculation:

Protocol B: Purification via Solvent Exchange

Recommended for removing high-boiling reaction solvents (DMF/DMSO).

-

Dilution: Dilute the crude reaction mixture (in DMF) with 10 volumes of Diethyl Ether or MTBE (Methyl tert-butyl ether). Note: Ether is preferred over DCM here to force DMF into the aqueous layer.

-

Wash: Wash heavily with water (3x) followed by saturated LiCl solution (2x) to remove DMF.

-

Drying: Dry organic layer over

(Avoid -

Concentration: Rotary evaporate at

(bath temp) to prevent thermal degradation of the iodide.

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Matrix

This logic gate ensures the preservation of the acetonide group during processing.

Caption: Decision matrix for selecting solvents based on process stage, prioritizing acetonide stability and electrophilic reactivity.

Diagram 2: Stability & Degradation Pathways

Understanding the failure modes in different solvent environments.

Caption: Primary degradation pathways. The acetonide is acid-labile; the alkyl iodide is light-labile.

References

-

PubChem. (2025).[1][2] 5-(iodomethyl)-2,2-dimethyl-1,3-dioxane (Compound). National Library of Medicine. Available at: [Link]

-

Ren, Y., et al. (2006). A quick and clean procedure for synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media. Arkivoc. Available at: [Link] (Demonstrates stability/instability of dioxane rings in aqueous media).

-

University of Rochester. (n.d.). Workup and Solvent Purification Guide. Department of Chemistry. Available at: [Link]

Sources

Technical Safety & Handling Guide: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

Document Control:

-

Subject: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

-

CAS Registry Number: 97827-17-3[1]

-

Synonyms: (2,2-Dimethyl-1,3-dioxan-5-yl)methyl iodide; Serinol iodide acetonide

-

Primary Application: Electrophilic building block for lipid, dendrimer, and nucleoside synthesis.

Part 1: Chemical Profile & Molecular Logic

This compound is not merely a generic reagent; it is a bifunctional chemical hybrid . It combines a robust protecting group (acetonide) with a highly reactive electrophilic handle (primary alkyl iodide). Understanding this duality is essential for safe handling.

Structural Analysis

-

The "Shield" (Acetonide): The 2,2-dimethyl-1,3-dioxane ring protects a 1,3-diol (derived from serinol). This ring is stable to bases and nucleophiles but highly labile to acids .

-

The "Sword" (Alkyl Iodide): The iodomethyl group is a potent electrophile (

active). The C-I bond is weak (

Physicochemical Data Table

| Property | Value | Operational Implication |

| Physical State | Solid (Low melting) | Often appears as a semi-solid or oil if slightly impure. |

| Molecular Weight | 256.08 g/mol | High density relative to non-halogenated analogs. |

| Solubility | DCM, THF, EtOAc | Hydrophobic; poor solubility in water. |

| Boiling Point | >200°C (Predicted) | Low volatility, reducing inhalation risk compared to MeI. |

| Appearance | White to Off-White | Self-Indicator: Yellow/Brown indicates decomposition. |

Part 2: Critical Hazard Analysis (Beyond GHS)

While standard Safety Data Sheets (SDS) classify this material as an Irritant (H315/H319), expert handling requires treating it as a potential Genotoxic Impurity (GTI).

The Alkylating Threat (Mechanism of Action)

Alkyl iodides are alkylating agents. They react with nucleophilic centers in biological macromolecules (DNA/RNA bases, proteins).

-

Hidden Risk: Unlike lighter alkyl halides (e.g., Methyl Iodide), this molecule is less volatile, which lowers respiratory risk but increases persistence on surfaces and gloves.

-

GHS Classifications:

The Decomposition Cycle (The "Iodine Clock")

The storage stability of this compound is governed by a self-accelerating decomposition loop. Light liberates iodine radicals (

Figure 1: The autocatalytic decomposition pathway. Visual yellowing is the primary indicator of compromised integrity.

Part 3: Storage & Stability Dynamics

To maintain reagent integrity and safety, strict environmental controls are required.[4][5][6][7][8][9]

-

Temperature: Store at 2–8°C (Refrigerator) .

-

Reason: Inhibits thermal homolysis of the C-I bond.

-

-

Light Protection: Amber glass vials or aluminum foil wrapping is mandatory .

-

Reason: Blocks UV radiation that triggers radical formation.

-

-

Stabilization (Optional): Commercial samples often contain Copper turnings or Silver wool.

-

Reason: These metals scavenge free iodine (

), preventing the autocatalytic acid cycle described in Figure 1.

-

Part 4: Operational Handling & Emergency Protocols[10]

This section outlines a self-validating workflow. If the "Visual Validation" step fails, the protocol halts.

The "Self-Validating" Handling Workflow

Figure 2: Operational logic flow ensuring no compromised reagent is used.

Spills & Decontamination (The Thiosulfate Rule)

Standard water cleanup is insufficient because iodine is not water-soluble and the alkyl iodide is hydrophobic.

-

Reagent: 10% Sodium Thiosulfate (

) solution. -

Mechanism: Thiosulfate reduces reactive Iodine (

) to harmless Iodide ( -

Protocol:

-

Cover spill with absorbent pads.

-

Soak pads with 10% Thiosulfate solution.

-

Wait 5–10 minutes (allow reduction of free iodine).

-

Collect as hazardous chemical waste. Do not bleach (Bleach + Iodide

Iodine gas).

-

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is recommended. Alkyl iodides can permeate thin nitrile. Change outer gloves immediately upon splash contact.

-

Respiratory: Handle strictly in a fume hood. If solid powder is generated, a P95 particulate mask is required inside the hood to prevent inhalation of dust.

Part 5: Synthetic Utility & Deactivation

Reaction Setup (Causality)

When using 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane in nucleophilic substitution (

-

Solvent: Use polar aprotic solvents (DMF, DMSO) to accelerate the reaction.

-

Base: Use non-nucleophilic bases (e.g.,

, NaH) to prevent attacking the iodide yourself. -

Temperature: Avoid boiling >80°C if possible; high heat degrades the acetonide.

Waste Disposal

Never pour down the drain.

-

Quenching: Treat reaction mixtures with aqueous Sodium Thiosulfate to ensure no residual active alkylating agent remains.

-

Segregation: Dispose of in "Halogenated Organic Waste" streams.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane. Link

-

PubChem. (2024). Compound Summary: 5-(iodomethyl)-2,2-dimethyl-1,3-dioxane (CAS 97827-17-3).[1] National Center for Biotechnology Information. Link

-

Bolt, H. M., & Gansewendt, B. (1993). Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology. (Contextual grounding for alkyl iodide genotoxicity). Link

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for 1,3-dioxane stability/lability). Link

Sources

- 1. 5-(IODOMETHYL)-2,2-DIMETHYL-1,3-DIOXANE | CymitQuimica [cymitquimica.com]

- 2. geneseo.edu [geneseo.edu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. durhamtech.edu [durhamtech.edu]

- 6. fishersci.com [fishersci.com]

- 7. cpachem.com [cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. calibrechem.com [calibrechem.com]

Synthesis pathways for 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane from precursors

The following technical guide details the synthesis pathways for 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (CAS: 97827-17-3). This molecule is a critical C5-functionalized heterocyclic building block, widely utilized in the synthesis of cationic lipids for Lipid Nanoparticles (LNPs), functionalized polymers, and complex pharmaceutical intermediates.

Executive Summary & Strategic Analysis

Target Molecule: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane Core Function: Electrophilic C5-substituted 1,3-dioxane handle for nucleophilic substitution reactions. Key Structural Feature: The 1,3-dioxane ring (6-membered) distinguishes this molecule from Solketal derivatives (5-membered 1,3-dioxolanes). This structural nuance dictates the choice of the starting triol precursor.

Synthetic Strategy: The synthesis hinges on the desymmetrization of a symmetrical triol precursor. Unlike glycerol, which forms 5-membered dioxolanes, the required precursor 2-(hydroxymethyl)-1,3-propanediol forms the thermodynamically stable 6-membered dioxane ring upon acetalization. The pathway is defined by two critical phases:

-

Acetalization: Thermodynamic control to form the 1,3-dioxane ring while leaving one hydroxyl group free.

-

Functionalization: Conversion of the pendant primary alcohol to an iodide via nucleophilic substitution.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals the core triol precursor. The symmetry of 2-(hydroxymethyl)-1,3-propanediol allows for a statistical acetalization where any two hydroxymethyl groups can form the ring, invariably yielding the same mono-protected alcohol.

Figure 1: Retrosynthetic breakdown of the target molecule.

Pathway 1: The Sulfonate Displacement Route (Scalable & Robust)

This is the industry-standard approach for scale-up. It avoids the generation of triphenylphosphine oxide (TPPO) byproducts common in Appel reactions, simplifying purification.

Phase 1: Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Precursor: 2-(Hydroxymethyl)-1,3-propanediol (CAS: 4704-94-3).

Reaction Logic: The triol is reacted with 2,2-dimethoxypropane (2,2-DMP) or acetone. 2,2-DMP is preferred for driving the equilibrium by generating methanol (volatile) rather than water.

Protocol:

-

Setup: Charge a reactor with 2-(hydroxymethyl)-1,3-propanediol (1.0 equiv) and dry Acetone or DMF (0.5 M concentration).

-

Reagent Addition: Add 2,2-Dimethoxypropane (1.2–1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv).

-

Reaction: Stir at room temperature (20–25 °C) for 4–6 hours. Monitor by TLC (stain with KMnO₄ or Hanessian’s stain).

-

Quench: Neutralize with Triethylamine (TEA) or solid NaHCO₃ to pH 7–8. Critical: Acidic conditions during workup will hydrolyze the acetonide.

-

Workup: Concentrate in vacuo. If DMF was used, perform an aqueous extraction (EtOAc/Brine).

-

Purification: Distillation or flash chromatography (Hexane/EtOAc) yields the alcohol as a colorless oil.

Phase 2: Activation and Displacement

Direct iodination is bypassed in favor of a two-step activation-displacement to ensure high purity.

Step A: Mesylation [1]

-

Dissolution: Dissolve the alcohol (1.0 equiv) in dry DCM (0.3 M) and cool to 0 °C.

-

Addition: Add TEA (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).

-

Completion: Stir at 0 °C -> RT for 2 hours.

-

Workup: Wash with cold 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The mesylate is typically stable enough to be used directly.

Step B: Finkelstein Iodination

-

Reaction: Dissolve the crude mesylate in 2-Butanone (Methyl Ethyl Ketone, MEK) or Acetone.

-

Reagent: Add Sodium Iodide (NaI, 3.0 equiv).

-

Conditions: Reflux (80 °C for MEK) for 12–18 hours. The precipitation of Sodium Methanesulfonate (NaOMs) drives the reaction.

-

Workup: Cool, filter off the solids, and concentrate. Dissolve residue in Et₂O, wash with 10% Na₂S₂O₃ (to remove free iodine) and brine.

-

Yield: 85–95% over two steps.

Pathway 2: The Appel Reaction (Direct Iodination)

Best suited for small-scale, rapid synthesis where chromatography is acceptable to remove phosphine oxides.

Protocol:

-

Reagents: Dissolve (2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), and Imidazole (1.5 equiv) in dry DCM or Toluene.

-

Iodine Addition: Cool to 0 °C. Add Iodine (I₂, 1.2 equiv) portion-wise. The solution will turn dark and then fade to yellow/colorless as the iodine is consumed.

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with DCM.[2]

-

Purification: The major challenge is removing TPPO. Trituration with hexanes (TPPO is insoluble in cold hexanes) followed by filtration and silica gel chromatography is required.

Comparative Data & Process Parameters

| Parameter | Sulfonate Route (Pathway 1) | Appel Reaction (Pathway 2) |

| Atom Economy | Lower (uses MsCl, Base, NaI) | Moderate (uses PPh₃, I₂) |

| Purification | Distillation / Crystallization | Chromatography (TPPO removal difficult) |

| Scalability | High (>1 kg feasible) | Low/Medium (<100 g recommended) |

| Cost | Low (Reagents are commodities) | Moderate (PPh₃/I₂ cost) |

| Stability | Intermediates are stable | Iodide is light sensitive |

Detailed Workflow Diagram

Figure 2: Comprehensive workflow comparing the Sulfonate and Appel routes.

Critical Control Points & Safety

Stability of the Acetonide

The 2,2-dimethyl-1,3-dioxane ring is acid-labile.

-

Risk: Exposure to strong acids (e.g., during workup or storage) will hydrolyze the ring, reverting it to the triol or forming complex oligomers.

-

Control: Always maintain pH > 7 during aqueous workups. Store the final iodide over a stabilizer (e.g., copper wire or silver wool) if long-term storage is required, although alkyl iodides are generally best used fresh.

Handling Alkyl Iodides

-

Toxicity: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane is a primary alkyl iodide and a potential alkylating agent. It should be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

-

Light Sensitivity: Alkyl iodides degrade under UV light, liberating free iodine (turning the liquid brown/purple). Store in amber glass vials at 2–8 °C.

Triol Solubility

The starting material, 2-(hydroxymethyl)-1,3-propanediol, is highly polar and viscous.

-

Solvent Choice: While Acetone is the reagent, the triol may not dissolve fully initially. DMF is an excellent co-solvent but requires thorough removal. Neat 2,2-dimethoxypropane acts as both solvent and reagent and is often the most efficient method.

References

-

Precursor Properties: PubChem. "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol | C7H14O3."[3] Available at: [Link]

-

General Acetalization Protocols: National Institutes of Health (NIH). "Tuning synthesis and sonochemistry forges learning: Protection of 1,3-diols." Available at: [Link]

- Triol Synthesis:Google Patents. "Process for the preparation of 2-hydroxymethyl-1,3-propanediol (US4336408A).

Sources

Molecular Architecture and Synthetic Utility of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane: A Technical Guide

Executive Summary

In the landscape of modern drug development, the precision of molecular building blocks dictates the success of complex synthetic pathways. 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (CAS: 97827-17-3) is a highly specialized, bifunctional electrophilic reagent. Its primary utility lies in its ability to seamlessly introduce a protected 1,3-diol moiety into target molecules. This technical guide explores the physicochemical properties, structural logic, and field-proven protocols for utilizing this compound, particularly in the synthesis of acyclic nucleoside analogs (acyclonucleosides) for antiviral and antineoplastic applications.

Physicochemical Profiling & Structural Logic

To utilize a reagent effectively, one must understand its fundamental architecture. The molecular formula of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane is C₇H₁₃IO₂ , yielding a molecular weight of 256.08 g/mol [1].

The molecule is strategically designed with two distinct functional domains:

-

The Iodomethyl Group (-CH₂I): Iodine is a large, highly polarizable atom, making it an exceptional leaving group. This structural feature primes the molecule for rapid, high-yielding bimolecular nucleophilic substitution (Sₙ2) reactions.

-

The 2,2-Dimethyl-1,3-dioxane Ring (Acetonide): This cyclic ketal serves as a robust protecting group for a 1,3-diol. During alkylation, free hydroxyl groups would otherwise cause side reactions (e.g., O-alkylation or polymerization). The acetonide masks these reactive oxygen centers, rendering the molecule lipophilic and chemically inert under basic conditions, yet easily cleavable under mild acidic conditions.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane |

| CAS Registry Number | 97827-17-3 |

| Molecular Formula | C₇H₁₃IO₂ |

| Molecular Weight | 256.08 g/mol |

| Monoisotopic Mass | 255.9960 Da |

| SMILES String | CC1(C)OCC(CI)CO1 |

| Storage Temperature | 2–8°C (Refrigerator), protect from light |

Data corroborated by and standards.

Mechanistic Role in Drug Development

The causality behind choosing 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane over simpler alkyl halides is rooted in the synthesis of acyclonucleosides [2]. Traditional nucleosides contain a rigid ribose or deoxyribose sugar ring. Acyclonucleosides (such as the antiviral drugs ganciclovir or penciclovir) replace this ring with an acyclic side chain containing hydroxyl groups, which are necessary for viral kinase phosphorylation.

Directly attaching an unprotected acyclic diol-halide to a purine or pyrimidine base is synthetically disastrous due to competing nucleophilicity. By employing the acetonide-protected iodinated dioxane, chemists force the reaction to occur exclusively at the iodomethyl carbon. Once the nucleobase is successfully alkylated, a simple acidic hydrolysis unmasks the 1,3-diol, yielding the active pharmaceutical ingredient (API).

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the reagent and its subsequent application. Every step is designed with mechanistic causality to ensure high fidelity and yield.

Protocol A: Synthesis of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

Converting the precursor alcohol (5-hydroxymethyl-2,2-dimethyl-1,3-dioxane) to the iodide requires conditions that will not inadvertently cleave the acid-sensitive acetonide ring. A modified Appel Reaction is the gold standard here.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 eq) and imidazole (1.5 eq). Cool the reaction mixture to 0°C using an ice bath. Causality: Imidazole acts as a mild base to neutralize the hydroiodic acid (HI) generated during the reaction, strictly preventing the acidic hydrolysis of the 1,3-dioxane ring.

-

Activation: Portion-wise, add elemental iodine (I₂, 1.2 eq). The solution will transition through a deep brown color as the reactive iodophosphonium intermediate forms.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure iodinated product.

Synthesis pathway of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane via Appel reaction.

Protocol B: N-Alkylation of a Nucleobase and Deprotection

This workflow demonstrates the Sₙ2 displacement of the iodide by a nucleobase, followed by ketal hydrolysis.

Step-by-Step Methodology:

-

Deprotonation: Suspend the target nucleobase (e.g., adenine, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the nucleobase, forming a strong, soft nucleophile.

-

Alkylation: Add 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (1.2 eq) to the suspension. Heat the mixture to 80°C under nitrogen for 12–16 hours.

-

Isolation: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under high vacuum to remove the DMF. Purify the acetonide-protected intermediate via chromatography.

-

Deprotection (Ketal Hydrolysis): Dissolve the purified intermediate in a mixture of methanol and 1M aqueous HCl (or 80% aqueous Trifluoroacetic acid). Stir at room temperature for 2 hours. Causality: The aqueous acid rapidly hydrolyzes the cyclic ketal, releasing acetone as a byproduct and unmasking the terminal 1,3-diol.

-

Final Recovery: Neutralize the solution, concentrate, and recrystallize to yield the active acyclonucleoside.

Workflow for synthesizing acyclonucleosides using the iodinated dioxane reagent.

References

-

PubChem. "5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane; CID 11821195" National Center for Biotechnology Information. Available at:[Link]

-

National Institutes of Health (PMC). "Acyclonucleosides: Part 2. diseco-Nucleosides" US National Library of Medicine. Available at:[Link]

-

Synthonix / Sigma-Aldrich. "5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane Product Specification" Sigma-Aldrich Catalog. Available at:[Link]

Technical Whitepaper: Structural and Functional Divergence of Iodomethyl-1,3-Dioxane Isomers

The following technical guide details the structural, synthetic, and functional divergence between 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxane and 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane .

Executive Summary

In the development of functionalized lipids, nucleoside analogs, and polymer cross-linkers, the precise location of the reactive iodomethyl handle on the 1,3-dioxane ring dictates stereochemistry, reactivity, and metabolic stability.

While the 4-isomer represents a chiral, asymmetric building block often utilized for enantiopure lipid synthesis, the 5-isomer offers an achiral, symmetric scaffold ideal for bifunctional linkers. This guide delineates the critical differences between these two isomers, providing validated synthetic protocols and mechanistic insights for researchers in drug discovery and materials science.

Part 1: Structural Anatomy & Stereochemistry

The fundamental difference lies in the symmetry of the dioxane ring substitution. This dictates the chirality and the magnetic environment of the resulting molecule.

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

-

Chirality: Chiral . The C4 carbon is a stereogenic center.

-

Symmetry:

symmetry (Asymmetric). -

Structural Origin: Derived from the 1,2,4-triol backbone (e.g., 1,2,4-butanetriol).

-

Key Feature: The iodomethyl group is vicinal to the ring oxygen, creating a strong inductive effect.

-

Note: Often confused with "Solketal Iodide" (a 5-membered 1,3-dioxolane). The 6-membered dioxane analog described here is thermodynamically less stable than the dioxolane but offers distinct hydrolytic stability profiles [1].

5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

-

Chirality: Achiral . The C5 carbon lies on a plane of symmetry passing through C2 and C5.

-

Symmetry:

symmetry (Plane of symmetry). -

Structural Origin: Derived from 2-substituted-1,3-propanediol precursors (e.g., TRIS derivatives or reduced malonates).

-

Key Feature: The iodomethyl group is remote (homo-allylic position relative to oxygen), resulting in a "neopentyl-like" steric environment, though less hindered than a true neopentyl group.

Comparative Data Table

| Feature | 4-Isomer (Asymmetric) | 5-Isomer (Symmetric) |

| IUPAC Name | 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxane | 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane |

| Ring Size | 6-Membered | 6-Membered |

| Stereochemistry | Enantiomeric pair (R/S) | Meso / Achiral |

| Electronic Effect | ||

| Precursor | 1,2,4-Butanetriol | 2-Hydroxymethyl-1,3-propanediol |

| Primary Application | Chiral Lipids, Asymmetric Synthesis | Symmetric Linkers, Achiral Monomers |

Part 2: Synthetic Pathways

The synthesis of these isomers requires orthogonal strategies. The 4-isomer requires kinetic control to avoid the more stable 5-membered dioxolane ring, while the 5-isomer requires construction of the 1,3-diol skeleton.

Workflow Visualization

The following diagram illustrates the divergent synthetic roots for both isomers.

Caption: Divergent synthetic pathways. The 4-isomer requires careful acetalization control, while the 5-isomer relies on symmetric precursor reduction.

Detailed Synthetic Logic

Route A: 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

Challenge: When reacting 1,2,4-butanetriol with acetone, the thermodynamic product is the 1,2-acetonide (a 5-membered dioxolane, Solketal analog). The 1,3-dioxane (6-membered) is less stable [2]. Strategy: Use kinetic control or specific transacetalization reagents (e.g., 2,2-dimethoxypropane with mild acid catalysts) to favor the 6-membered ring, or separate the mixture via distillation.

-

Acetalization: React 1,2,4-butanetriol with 2,2-dimethoxypropane (pTSA cat.) to yield a mixture of 1,2- and 1,3-acetonides.

-

Purification: Isolate the 1,3-dioxane-4-methanol via fractional distillation or column chromatography.

-

Iodination: Convert the free hydroxyl to iodide using the Appel reaction (

).

Route B: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

Challenge: Constructing the symmetric carbon skeleton. Strategy: Start from a symmetric precursor like dimethyl malonate or TRIS (Tris(hydroxymethyl)aminomethane).

-

Precursor Synthesis: Reduce diethyl 2-methylenemalonate or cyclize TRIS followed by oxidative cleavage (as seen in snippet 1.1) to generate 2,2-dimethyl-1,3-dioxan-5-methanol [3].

-

Iodination: Standard Appel reaction or Tosylation followed by Finkelstein reaction (NaI/Acetone).

Part 3: Reactivity & Applications[1][2]

Nucleophilic Substitution ( )

The reactivity of the iodide toward nucleophiles (e.g., amines for cationic lipids) differs due to the "Oxygen Proximity Effect."

-

4-Isomer (Proximal Effect): The leaving group is on a carbon attached to the chiral center C4, which is directly bound to oxygen. The inductive electron withdrawal of the oxygen can slightly deactivate the

transition state relative to a simple alkyl iodide, but it remains highly reactive. -

5-Isomer (Distal Effect): The leaving group is at C5, one carbon removed from the ring oxygens. It behaves like a primary alkyl iodide with a

-branch. The ring conformation (chair) places the substituent preferentially in the equatorial position, making it sterically accessible.

Drug Development Applications

-

Chiral Lipids (4-Isomer): Essential for synthesizing ionizable lipids for LNP (Lipid Nanoparticle) delivery systems where the chirality of the lipid tail influences the pKa and endosomal escape efficiency.

-

Symmetric Linkers (5-Isomer): Used to create PROTAC linkers or symmetric dimers where stereochemistry complicates regulatory profiling. The achiral nature simplifies NMR analysis and QC.

Part 4: Experimental Protocols

Protocol 1: Iodination via Appel Reaction (General Procedure)

Applicable to both 4-methanol and 5-methanol precursors.

Reagents:

-

Substrate: (2,2-dimethyl-1,3-dioxan-x-yl)methanol (1.0 eq)

-

Triphenylphosphine (

): (1.2 eq) -

Imidazole: (1.5 eq)

-

Iodine (

): (1.2 eq) -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the alcohol substrate (4- or 5-isomer),

, and imidazole in anhydrous DCM (0.1 M concentration). -

Addition: Cool the solution to 0°C. Add Iodine portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow suspension as the phosphonium salt forms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with Anisaldehyde; iodides typically spot higher than alcohols).

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color change from brown to clear). -

Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over

, and concentrate. -

Purification: The byproduct is triphenylphosphine oxide (

). Precipitate most of it by adding cold hexanes/ether to the residue and filtering. Purify the filtrate via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The iodides are typically non-polar oils.

Safety Note: Iodomethyl compounds are potential alkylating agents. Handle in a fume hood.

References

-

ChemicalBook. (2026). Synthesis of 2,2-dimethyl-1,3-dioxan-5-one from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.[1] Retrieved from

-

Thieme Connect. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.[2] Science of Synthesis, 29.[2]8. (Discusses thermodynamic stability of 1,3-dioxane vs 1,3-dioxolane). Retrieved from

-

PubChem. (2025).[3][4][5] (2,2-Dimethyl-1,3-dioxan-5-yl)methanol Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2026). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol Product Sheet. (Provided for comparative context regarding the 5-membered ring analog). Retrieved from

Sources

- 1. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | C7H14O3 | CID 3584869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | C7H14O3 | CID 11062525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution using 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane

[1]

Executive Summary & Strategic Value

5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (CAS: 104438-89-9 or related derivatives) acts as a critical "masked" glycerol equivalent in organic synthesis.[1] It allows for the introduction of a 2-(hydroxymethyl)-1,3-propanediol moiety (often referred to as a serinol or pseudo-glyceryl backbone) into a target molecule while maintaining orthogonal protection of the 1,3-diol system.[1]

Why this reagent? Unlike the 5-membered ring analog (Solketal derivatives), this 6-membered 1,3-dioxane offers distinct conformational rigidity and stability.[1] It is a cornerstone reagent in the synthesis of:

-

Cationic Lipids for LNPs: Used to synthesize ionizable lipids for mRNA delivery (e.g., COVID-19 vaccines).[1]

-

Peptidomimetics: Precursor to substituted serinols.[1]

-

Nucleoside Analogs: Acyclic sugar replacements.[1]

The "Neopentyl Paradox":

Researchers often underestimate the difficulty of reacting this molecule.[1] Although it is a primary iodide, the electrophilic carbon is in a neopentyl-like position (attached to a quaternary or tertiary center with significant

Chemical Properties & Mechanistic Insight[1][3][4]

Structural Analysis

The molecule features an iodomethyl group at the C5 position of a 1,3-dioxane ring.[1]

-

Leaving Group: Iodide (I⁻) is selected over bromide or tosylate because it is the best leaving group and possesses high polarizability, which is essential for stabilizing the transition state in hindered systems.[1]

-

Conformation: The 1,3-dioxane ring exists predominantly in a chair conformation.[1][3] The 5-substituent (iodomethyl) prefers the equatorial orientation to minimize 1,3-diaxial interactions.[1] However, the nucleophile must approach from the back side (

orbital), which forces the incoming group to navigate the steric bulk of the ring hydrogens.[1]

Stability & Storage[1]

-

Light Sensitivity: The C-I bond is weak (

50 kcal/mol).[1] Exposure to light causes homolytic cleavage, releasing -

Acid Sensitivity: The acetal protecting group (2,2-dimethyl) is acid-labile.[1] Avoid acidic workups prior to the deprotection step.[1]

Experimental Protocols

Protocol A: Synthesis of Amines via Azidation (The "Gold Standard")

Best for: Creating primary amines or introducing nitrogen for further functionalization.[1]

Direct reaction with amines is often too slow due to steric hindrance.[1] The azide anion (

Reagents:

-

Substrate: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (1.0 equiv)[1]

-

Nucleophile: Sodium Azide (

) (1.5 – 2.0 equiv)[1] -

Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

-

Catalyst (Optional): 18-Crown-6 (0.1 equiv) to activate the azide.[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with the substrate and

. -

Solvation: Add anhydrous DMF under Argon atmosphere.

-

Reaction: Heat the mixture to 90–100°C for 12–18 hours.

-

Note: Lower temperatures (<80°C) will result in incomplete conversion even after 48 hours.[1]

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The iodide (UV active if impure, or stain with

) will disappear; the azide product is often less polar.[1]-

Self-Validation: An aliquot NMR should show the shift of the

-I protons (

-

-

Workup:

-

Reduction (Staudinger): The resulting azide is reduced to the amine using

in THF/Water or Hydrogenation (

Protocol B: Synthesis of Cationic Lipid Headgroups (Tertiary Amines)

Best for: LNP lipid synthesis.[1] Requires forcing conditions.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: Secondary amine (e.g., Dimethylamine, Dioctylamine) (3.0 – 5.0 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA[1] -

Solvent: Toluene (sealed tube) or DMF.[1]

Procedure:

-

Vessel: Use a pressure tube or autoclave.[1] The high temperature required exceeds the boiling point of many amines.[1]

-

Reaction: Combine substrate, amine, and base in Toluene.

-

Conditions: Heat to 110–120°C for 24–48 hours.

-

Critical: If using volatile amines (dimethylamine), a sealed vessel is mandatory.[1]

-

-

Purification: The product is a tertiary amine.[1] Purify by flash chromatography using DCM/MeOH/Triethylamine.[1]

Protocol C: Etherification (Phenol Alkylation)

Best for: Drug conjugates.[1]

Reagents:

-

Phenol derivative (1.2 equiv)[1]

-

Base: Cesium Carbonate (

) (1.5 equiv) - Cesium is crucial for the "Cesium Effect" in substitution.[1] -

Solvent: DMF or NMP.[1]

Procedure:

-

Heat to 90°C for 16 hours.

- improves solubility and nucleophilicity of the phenoxide compared to potassium bases.

Deprotection Strategy (The "Payoff")[1]

Once the substitution is complete, the acetal must be removed to reveal the 1,3-diol.[1]

Standard Method:

-

Dissolve the product in MeOH.[1]

-

Add aqueous HCl (1M) or Dowex 50W (acidic resin).[1]

-

Stir at RT for 1-2 hours.

-

Neutralize and concentrate.

Visualization of the Workflow:

Caption: Workflow for functionalizing the neopentyl-like iodide scaffold. Note the divergence in conditions based on nucleophile strength.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (<5% conv.) | Temperature too low. | The neopentyl center requires activation energy.[1] Increase T to 100°C . |

| Substrate Decomposition | Acidic impurities in solvent.[1] | Use anhydrous, amine-free DMF.[1] Add solid |

| Yellow Product | Iodine liberation.[1] | Wash organic layer with 10% |

| Elimination Byproduct | Basicity too high. | While rare in this specific scaffold due to lack of anti-periplanar protons, avoid bulky alkoxides ( |

References

-

BenchChem. (2025).[1][5] A Comparative Analysis of the Reactivity of 5-Iododecane and 1-Iododecane in Nucleophilic Substitution Reactions. (Discusses

kinetics and steric factors). Link[1] -

Gaucheron, J., et al. (2002).[1][6] Synthesis and Properties of Novel Tetraalkyl Cationic Lipids. Bioconjugate Chemistry. (Detailed protocol for amine alkylation of similar lipid precursors). Link[1]

-

Jahan, et al. (2022).[1][2] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. (Kinetic data proving Iodide > Tosylate for neopentyl systems). Link

-

Bhattacharya, S., & Haldar, S. (2000).[1] Synthesis of novel cationic lipids with fully or partially non-scissile linkages. Indian Academy of Sciences.[1] (Protocol for 1,3-propanediol backbone synthesis). Link[1]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. liposomes.ca [liposomes.ca]

Using 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane as a lipid synthesis intermediate

Application Note: 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane as a Key Intermediate in the Synthesis of Branched-Tail Ionizable Lipids

Executive Summary

The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has driven an urgent need for next-generation ionizable lipids with enhanced extrahepatic delivery and superior endosomal escape capabilities. Structural optimization has revealed that introducing branched hydrophobic tails to the lipid core significantly improves mRNA transfection efficiency by promoting a bilayer-to-hexagonal phase transition within the acidic endosome[1].

This application note details the use of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane as a highly efficient, bifunctional synthon for constructing these branched lipid architectures. By leveraging the superior leaving-group kinetics of iodine and the robust protection of the acetonide group, this intermediate enables a streamlined, high-yield synthetic pipeline for advanced drug delivery systems[2].

Mechanistic Rationale: The Synthon Advantage

The synthesis of ionizable lipids requires precise control over multiple functional groups. 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane provides three distinct chemical advantages:

-

Kinetic Superiority of the Iodo-Leaving Group: Unlike its chloro- or bromo-analogs, the polarizability and weaker bond dissociation energy of the C–I bond make it an exceptional electrophile. This allows for rapid

alkylation of sterically hindered secondary amines at lower temperatures, minimizing thermal degradation and side-product formation. -

Acetonide Masking: The 2,2-dimethyl-1,3-dioxane ring acts as a highly stable protecting group during the strongly basic amine alkylation step. It prevents premature oligomerization or unwanted side reactions that would occur if a free diol were used.

-

Controlled Branching: Upon mild acidic deprotection, the acetonide cleanly unmasks a 1,3-diol. This symmetrical diol serves as the anchor point for Steglich esterification, allowing the attachment of two lipid tails to a single node, creating the critical cone-shaped geometry required for membrane fusion[3].

Fig 1: Synthetic workflow for branched ionizable lipids using the iodomethyl-dioxane synthon.

Validated Experimental Protocols

The following self-validating workflow describes the synthesis of a model branched-tail ionizable lipid. Each step includes in-process controls to ensure systemic integrity.

Phase 1: N-Alkylation of the Amine Core

Causality: Potassium carbonate (

-

Setup: In a flame-dried round-bottom flask under inert

atmosphere, dissolve the primary amine core (e.g., 4-amino-1-butanol, 1.0 eq) in anhydrous MeCN (0.2 M). -

Reagent Addition: Add anhydrous

(3.0 eq), followed by dropwise addition of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane (2.2 eq) to achieve di-alkylation. -

Reaction: Heat the suspension to 60°C for 12 hours.

-

Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine spot and the emergence of a tertiary amine product validate reaction completion.

-

Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the Acetonide Intermediate .

Phase 2: Acetonide Deprotection

Causality: Deprotection is driven by transacetalization. Using HCl in methanol shifts the equilibrium toward the free diol and 2,2-dimethoxypropane. The latter is highly volatile and easily removed under vacuum, driving the reaction to absolute completion without the need for harsh aqueous workups.

-

Setup: Dissolve the Acetonide Intermediate in anhydrous Methanol (0.1 M).

-

Deprotection: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation: Analyze via LC-MS. The mass shift corresponding to the loss of the acetonide mass (-40 Da net change) confirms the unmasking of the diol.

-

Workup: Evaporate the solvent and volatile byproducts under high vacuum. Triturate the resulting hydrochloride salt with cold diethyl ether to yield the 1,3-Diol Intermediate as a highly pure solid.

Phase 3: Steglich Esterification

Causality: Steglich conditions (EDC/DMAP) are chosen over acid chlorides to prevent the degradation of the acid-sensitive tertiary amine core and to avoid the generation of corrosive HCl gas[4]. DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that rapidly reacts with the sterically hindered 1,3-diol.

-

Setup: Dissolve the 1,3-Diol Intermediate (1.0 eq) and the desired lipid tail (e.g., Linoleic acid, 4.5 eq) in anhydrous Dichloromethane (DCM).

-

Coupling: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 5.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 eq). Stir at room temperature for 24 hours.

-

Validation: Monitor by HPLC-CAD (Charged Aerosol Detection) to ensure complete conversion of the diol and to quantify any mono-ester impurities[4].

-

Workup: Wash the organic layer with saturated

and brine. Dry over

Quantitative Yield & Optimization Data

The choice of the halogen leaving group on the 1,3-dioxane synthon drastically impacts the efficiency of the Phase 1 alkylation. The table below summarizes the optimization data, demonstrating why the iodo-variant is the industry standard for this synthetic pathway.

| Synthon Leaving Group | Reaction Temp (°C) | Time to >95% Conversion | Isolated Yield (%) | Crude Purity (LC-MS) | Primary Impurity Profile |

| Chloro (-Cl) | 100°C | 48 hours | 45% | 78% | Mono-alkylated intermediate |

| Bromo (-Br) | 80°C | 24 hours | 72% | 88% | Elimination byproducts |

| Iodo (-I) | 60°C | 12 hours | 94% | >98% | Trace mono-alkylated |

Table 1: Comparative efficiency of halogenated 1,3-dioxane synthons in the synthesis of tertiary amine lipid cores.

Biological Application: LNP Formulation & Endosomal Escape

Lipids synthesized using the 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane synthon possess a unique branched-tail architecture. When formulated into LNPs alongside helper lipids (DSPC, Cholesterol, and PEG-lipids), these branched lipids exhibit a measured

At physiological pH (7.4), the LNPs remain neutral, ensuring prolonged circulation and minimal toxicity. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) triggers the protonation of the tertiary amine headgroup. The bulky, branched lipid tails synthesized via the 1,3-diol intermediate force a massive structural rearrangement. The geometry of the lipid shifts from a cylindrical shape (favoring a lamellar bilayer) to a cone shape, driving the transition into the inverted hexagonal (

Fig 2: Mechanism of endosomal escape driven by branched-tail ionizable lipids in LNPs.

References[1] Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery, Proceedings of the National Academy of Sciences (PNAS). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfE060DUOgp54GxZQuFeL5RFPDBSvPRnnL3ByuQZ_3YUgLchGymktHaBd8WLhTJXhH780ubon8_3EoLxFKfDYMKvvb_BMSsT-FwdrlEBtGGsU-bpVV1hzL1p_dQSVt7OxPin0n3m3mWjALJA==[4] Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis, National Institutes of Health (NIH / PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN0jI0uH4zFC5Ppxo1pOhhxC3f_EFP04qbwd_c3yqsg9Tz5Z0YaYlWwU2UvTOWNy4mAnNEDEuJo0F-JQGmdCRmF-Etx_Wwb1pLFhSD2n8EKFsxG7_sl1S73VeX2OcTHwwFin3opgnwgHHJpmvD[2] Continuous flow synthesis of the ionizable lipid ALC-0315, Reaction Chemistry & Engineering (RSC Publishing). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzujT50PXAX9khGDpOnlm7pP2tLvbmMYmVXEC70hvedttugxbNCGYbp8-LeB3U2EHl8oQarSMVQOjwqUQdbTLDB9d969C0cZBSeLW-YMOGRKH_UywZevhwz6wjzJBIfXZLhJZgsWF2i6OEUn2HyfOq8F0uAHVSbFyX[3] Nucleic Acid-Loaded Lipid Nanoparticle Interactions with Model Endosomal Membranes, ACS Applied Materials & Interfaces. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH43-ckAqzC0wzjkWKXHOITsFj4X7K9jBEsmxErHOL389d8jrpHyfEGyrAGMX_d2TJYHlVw34r2naDMhoxOinqbjw0SCcufHm29Pu0o6swUD5z-xNj37oE6WwRGmjMycnLcpwvI0nHntGUs

Sources

- 1. pnas.org [pnas.org]

- 2. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reaction Conditions for Coupling 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane with Amines

Strategic Overview

The coupling of 5-(iodomethyl)-2,2-dimethyl-1,3-dioxane (hereafter referred to as Compound I ) with amines is a pivotal transformation in the synthesis of serinol-based lipid headgroups, cationic lipids for RNA delivery, and peptidomimetics.[1]

Compound I acts as a "masked" serinol (2-amino-1,3-propanediol) equivalent.[1] The gem-dimethyl acetal (acetonide) protects the 1,3-diol functionality, allowing the molecule to survive basic and nucleophilic conditions. However, the reaction presents specific challenges:

-

Steric Drag: The iodomethyl group is primary, but it is attached to a secondary carbon (C5) within a six-membered ring.[1] This creates a

-branched environment, slowing -

Acetal Sensitivity: The acetonide protecting group is acid-labile.[1] Standard acidic workups (e.g., 1M HCl washes) must be avoided to prevent premature deprotection to the diol.

-

Elimination Risk: Under harsh basic conditions (e.g., NaH, high heat), dehydrohalogenation can occur, forming the exocyclic alkene.

This guide provides optimized protocols to maximize yield and selectivity while preserving the protecting group.

Critical Reaction Parameters

Solvent Selection

The reaction proceeds via an

| Solvent | Rating | Notes |

| DMF | Preferred | Excellent solubility; high boiling point allows heating to 80-90°C. Difficult to remove without aqueous workup.[1] |

| Acetonitrile | Good | Good for cleaner workups (can be evaporated).[1] Slower reaction rates than DMF; requires reflux (82°C).[1] |

| DMSO | Acceptable | Fastest rates, but difficult to remove. Use only if DMF fails.[1] |

| THF/DCM | Poor | Reaction is generally too slow due to poor transition state stabilization.[1] |

Base Selection

The choice of base dictates the ratio of substitution (

-

Inorganic Carbonates (

, -

Tertiary Amines (DIPEA, TEA): Useful for solubility, but can act as nucleophiles themselves (forming quaternary ammonium salts) if the target amine is sterically hindered.

-

Strong Bases (NaH, KOtBu): AVOID. These will promote elimination to the exocyclic alkene.

Experimental Protocols

Protocol A: Coupling with Secondary Amines (Direct Alkylation)

Target: Tertiary Amine Formation Applicability: Morpholine, Piperidine, N-Methylbenzylamine, etc.

Reagents:

-

Secondary Amine (1.0 equiv)

-

Compound I (1.2 – 1.5 equiv)

-

(2.0 equiv) or

-

Anhydrous DMF (

concentration relative to amine)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the base (

) in anhydrous DMF under an inert atmosphere ( -

Addition: Add the secondary amine (1.0 equiv) followed by Compound I (1.2 equiv).

-

Reaction: Heat the mixture to 80°C for 12–18 hours.

-

Workup (Crucial):

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Coupling with Primary Amines (Mono-alkylation Strategy)

Target: Secondary Amine Formation Challenge: Primary amines are prone to double alkylation (forming the tertiary amine) because the product is often more nucleophilic than the starting material.

Strategy: Use a large excess of the amine.

Procedure:

-

Setup: Dissolve the Primary Amine (5.0 – 10.0 equiv) in Acetonitrile or DMF.[1]

-

Addition: Add

(2.0 equiv relative to iodide).[1] -

Slow Addition: Heat the solution to 60°C. Add Compound I (1.0 equiv) dissolved in a minimal amount of solvent dropwise over 2 hours.

-

Rationale: Keeping the iodide concentration low relative to the amine favors mono-alkylation.[1]

-

-

Workup:

Protocol C: Indirect Synthesis of Primary Amine (The Azide Route)

Target: 5-(Aminomethyl)-2,2-dimethyl-1,3-dioxane Rationale: If the goal is to synthesize the primary amine version of the dioxane to couple to an acid or aldehyde later, direct reaction with ammonia is low-yielding. Use the Azide displacement method.[1]

Step 1: Azidation

-

Dissolve Compound I (1.0 equiv) in DMF.[1]

-

Add Sodium Azide (

, 1.5 equiv). -

Heat to 90°C for 4–6 hours.

-

Workup: Dilute with water, extract with Ether/EtOAc. (Caution: Organic azides are potentially explosive; keep scale manageable and avoid concentrating to dryness with heat).[1]

Step 2: Staudinger Reduction

-

Dissolve the crude azide in THF/Water (10:1).[1]

-

Add Triphenylphosphine (

, 1.2 equiv). Stir at RT for 12 hours.[1] -

The intermediate iminophosphorane hydrolyzes to the primary amine.[1]

-

Purification: The product is a primary amine.[1] It can be purified by Acid/Base extraction (using weak acid like citric acid, rapid extraction, then basifying with NaOH to pH 10 and extracting back into DCM) or by chromatography.

Quality Control & Troubleshooting

| Observation | Root Cause | Solution |

| Low Conversion | Steric hindrance at C5.[1] | Switch base to |

| Product is Diol (No Acetonide) | Acidic workup or acidic silica.[1] | Use basic workup.[1] Add 1% |

| Exocyclic Alkene Byproduct | Elimination ( | Lower temperature; Use weaker base (change Carbonate to Bicarbonate); Avoid NaH.[1] |

| Polyalkylation | Primary amine substrate.[1] | Use Protocol B (Excess Amine) or Protocol C (Azide Route).[1] |

NMR Signature (Product Verification):

-

Acetonide Methyls: Two singlets around

1.4 ppm (6H).[1] -

Dioxane Ring Protons: Multiplets around

3.6–4.0 ppm.[1] -

N-Methylene (

): A doublet around

Visualization: Reaction Pathways

Caption: Decision tree for coupling strategies. Green paths indicate optimal protocols; red dashed paths indicate common pitfalls.

References

-

Organic Chemistry Portal. Protection of Diols as Acetonides (1,3-Dioxanes). [Link]

-

National Institutes of Health (PubChem). Compound Summary: 2,2-dimethyl-5-(iodomethyl)-1,3-dioxane. [Link][1]

-

Royal Society of Chemistry. Iodine-mediated coupling reactions (Contextual Reference). [Link]

Sources

Application Note: Synthesis of Dioxane-Functionalized Phospholipids via N-Alkylation of DOPE for Advanced Lipid Nanoparticle (LNP) Delivery Systems

Introduction & Scientific Rationale

Lipid Nanoparticles (LNPs) have revolutionized the delivery of genetic medicines, enabling the clinical success of siRNA therapies and mRNA vaccines [1]. A standard LNP formulation relies on four components: an ionizable cationic lipid, cholesterol, a helper phospholipid, and a PEGylated lipid. While Poly(ethylene glycol) (PEG) provides a critical hydrophilic "stealth" layer that prevents nanoparticle aggregation and opsonization, repeated administration of PEGylated therapeutics frequently triggers the Accelerated Blood Clearance (ABC) phenomenon due to the generation of anti-PEG antibodies [3].

To overcome the "PEG dilemma," researchers are exploring alternative hydrophilic headgroup modifications. 1,4-Dioxane is a cyclic ether that acts as a strong hydrogen bond acceptor without acting as a donor. When conjugated to the primary amine of a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), the resulting dioxane-functionalized lipid (Dioxane-DOPE) provides a compact, highly hydrated steric shield. Furthermore, modifying the saturation and headgroup size of helper lipids directly influences the fusogenicity and lamellar phase transitions (L

This application note details the synthesis, purification, and analytical validation of Dioxane-DOPE using 2-(iodomethyl)-1,4-dioxane as a functionalizing building block.

Reaction Mechanism & Causality

The synthesis relies on an S

Causality in Experimental Design:

-

Electrophile Choice: Iodine is an exceptional leaving group, lowering the activation energy for the S

2 pathway. -

Thermal Kinetics: The iodomethyl group is adjacent to a bulky dioxane ring. This steric hindrance reduces the collisional frequency of the S

2 backside attack. Consequently, the reaction requires sustained thermal energy (65°C) to achieve a high yield. -

Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It continuously scavenges the hydroiodic acid (HI) byproduct to prevent the protonation of the DOPE amine (which would render it non-nucleophilic) without competing for the alkylating agent.

Figure 1: S

Materials and Reagents